Methyl [2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate
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Overview
Description
Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that contains a furan ring, a thiazole ring, and a carbamate group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with furan-2-carbaldehyde under acidic conditions to form the intermediate compound, which is then treated with methyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives.
Scientific Research Applications
Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate, known for its antimicrobial properties.
Furan-2-carbaldehyde: Another precursor, used in the synthesis of various furan derivatives with biological activities.
Methyl isocyanate: A reagent used in the synthesis of carbamate derivatives.
Uniqueness
Methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to its combination of a furan ring, a thiazole ring, and a carbamate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O3S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl N-[2-amino-4-(furan-2-yl)-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C9H9N3O3S/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13) |
InChI Key |
BUNFYKYWTIULKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)N)C2=CC=CO2 |
Origin of Product |
United States |
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